3,9-Dioxatricyclo[4.3.1.0~2,4~]decane
Description
3,9-Dioxatricyclo[4.3.1.0²⁴]decane is a tricyclic organic compound featuring a bicyclo[4.3.1]decane core with two oxygen atoms at positions 3 and 7. Its synthesis often involves oxidative cyclization or intramolecular Diels-Alder reactions, as seen in related natural product syntheses .
Properties
CAS No. |
115099-71-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.182 |
InChI |
InChI=1S/C8H12O2/c1-2-9-6-3-5(1)4-7-8(6)10-7/h5-8H,1-4H2 |
InChI Key |
GKMLJTFQIFHXTK-UHFFFAOYSA-N |
SMILES |
C1COC2CC1CC3C2O3 |
Synonyms |
3,9-Dioxatricyclo[4.3.1.02,4]decane (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Tricyclic Compounds
Table 1: Key Structural Features of 3,9-Dioxatricyclo[4.3.1.0²⁴]decane and Analogues
Key Observations :
- Oxygen Positioning: The placement of oxygen atoms significantly impacts polarity and reactivity. For example, 3,9-dioxatricyclo[4.3.1.0²⁴]decane’s oxygen atoms enhance polarity compared to non-oxygenated isotwistane .
- Ring Strain : The bicyclo[4.3.1] framework introduces strain, but the oxygen atoms in 3,9-dioxatricyclo[4.3.1.0²⁴]decane may mitigate this through electronic effects .
- Functional Groups : Derivatives like 3,10-dioxatricyclo[4.3.1.0²⁴]dec-7-ene (with a double bond) exhibit altered stability and reactivity profiles compared to the saturated parent compound .
Physicochemical Properties and Reactivity
Table 2: Comparative Physicochemical Data
Key Findings :
- Polarity: Oxygenated tricyclics (e.g., 3,9-dioxatricyclo) exhibit higher solubility in polar solvents than non-oxygenated analogs like isotwistane .
- Thermal Stability : Phosphorus-containing analogs (e.g., 3,9-diphosphaspiro[5.5]undecane derivatives) show superior thermal stability due to robust P-O bonds, whereas oxygen-only tricyclics may decompose at high temperatures .
- Reactivity : The strained tricyclic core in 3,9-dioxatricyclo[4.3.1.0²⁴]decane makes it prone to ring-opening reactions under acidic conditions, a property exploited in synthetic derivatization .
Preparation Methods
Example Protocol from Patent Literature
In a representative procedure, 190 g of 3-iodomethyl-4β-acetoxy-8-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.0³,⁷]decane was refluxed with piperidine and sodium bicarbonate at 150°C for 4 hours. The reaction yielded 180 g (crude) of 3-piperidinomethyl-4β-hydroxy-8β-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.0³,⁷]decane, demonstrating the efficacy of aminolysis for functionalizing the tricyclic core.
Key Reaction Parameters:
-
Solvent : Piperidine (acts as both solvent and nucleophile)
-
Base : Sodium bicarbonate (neutralizes HX byproducts)
-
Temperature : 150°C (ensures sufficient activation energy for substitution)
-
Workup : Ether extraction, sodium hydroxide wash, and rotary evaporation
Redox-Mediated Functional Group Interconversion
Oxidation and reduction steps are critical for installing hydroxyl or carbonyl groups. The use of pyridinium chlorochromate (PCC) and oxalyl chloride has been documented for similar norbornane-derived systems.
Optimization of Oxidation Reactions
Data from norbornane-based syntheses reveal that PCC (3.0 equiv.) at 21°C achieves 79% yield in oxidizing secondary alcohols to ketones (Table 1). This suggests applicability for introducing ketone functionalities into the tricyclic scaffold prior to etherification.
Table 1: Optimization of Oxidation Conditions for Norbornane Derivatives
| Entry | Starting Material | Oxidizing Agent (equiv.) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5 | 14 | PCC (3.0) | 21 | 3 | 79 |
Hydrogenation of Unsaturated Precursors
Selective hydrogenation of exocyclic double bonds is employed to saturate the 10-methylene group. For instance, palladium oxide-catalyzed hydrogenation of 3-(N-benzyl-N-methylaminomethyl)-4β-hydroxy-8β-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.0³,⁷]decane in ethanol yielded 84% of the saturated analog after 2 hours.
Critical Factors:
-
Catalyst : Palladium oxide (5 g per 16.9 g substrate)
-
Solvent : Ethanol (ensures homogeneity and H₂ solubility)
Etherification via Carbamate and Ester Formation
Protecting group strategies are essential for regioselective functionalization. The patent describes phenylisocyanate-mediated carbamate formation at the 4β-hydroxy position, achieving 90% yield when catalyzed by phenylmercuric acetate in methylene chloride. Similarly, benzoate esters are synthesized using benzoic anhydride in pyridine (57% yield).
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions from analogous syntheses:
Table 2: Representative Yields for Tricyclic Ether Derivatives
| Reaction Type | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Aminolysis (piperidine) | 3-Iodomethyl | 150°C, 4 h, NaHCO₃ | ~95 |
| Oxidation (PCC) | Secondary alcohol | 21°C, 3 h | 79 |
| Hydrogenation (PdO) | 10-Methylene | EtOH, H₂, 2 h | 84 |
| Carbamate formation | 4β-Hydroxy | PhNCO, CH₂Cl₂, 1–2 h | 90 |
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer : Discrepancies often stem from oversimplified models (e.g., neglecting solvent dynamics). Improve accuracy by incorporating explicit solvation in DFT calculations or using machine learning (ML) to train models on high-quality experimental datasets. Statistical tools like Bland-Altman plots quantify prediction biases .
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